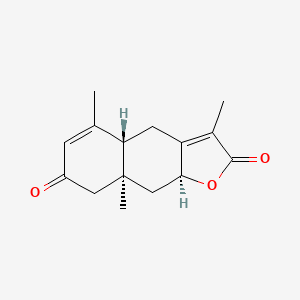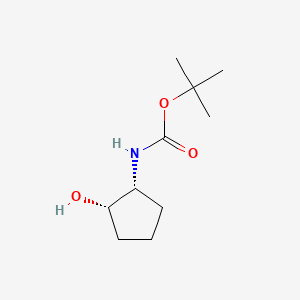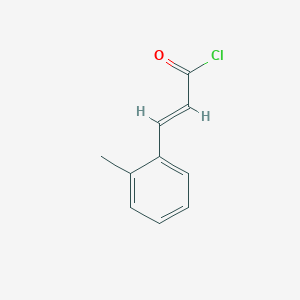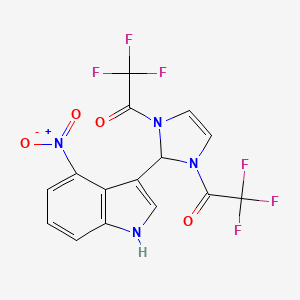![molecular formula C7H12FN B1149385 8-氟-3-氮杂双环[3.2.1]辛烷盐酸盐 CAS No. 1341039-59-5](/img/structure/B1149385.png)
8-氟-3-氮杂双环[3.2.1]辛烷盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C7H12FN·HCl and a molecular weight of 165.64 g/mol . This compound is a bicyclic amine with a fluorine atom at the 8th position, making it a unique structure in the field of organic chemistry. It is often used in various scientific research applications due to its interesting chemical properties and biological activities.
科学研究应用
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:
作用机制
Target of Action
The primary targets of 8-Fluoro-3-azabicyclo[32It’s structurally related to the family of tropane alkaloids , which are known to interact with various neurotransmitter systems in the body, including the cholinergic and dopaminergic systems.
Mode of Action
The exact mode of action of 8-Fluoro-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may interact with its targets by binding to specific receptors, thereby modulating their activity.
Biochemical Pathways
The specific biochemical pathways affected by 8-Fluoro-3-azabicyclo[32Tropane alkaloids, to which this compound is structurally related, are known to affect a wide array of biological activities .
Result of Action
The molecular and cellular effects of 8-Fluoro-3-azabicyclo[32Based on its structural similarity to tropane alkaloids , it may modulate neurotransmitter systems, leading to changes in neuronal signaling.
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride. For instance, it is recommended to store this compound in a cool, dry place in a tightly closed container . It should also be kept away from oxidizing agents .
生化分析
Biochemical Properties
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system. The interaction between 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride and cholinesterase enzymes can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine . This inhibition can have profound effects on neurotransmission and muscle function.
Cellular Effects
The effects of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride on various types of cells and cellular processes are noteworthy. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in neurotransmitter synthesis and release . Additionally, it can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of cholinesterase enzymes, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter in the synaptic cleft. The elevated acetylcholine levels can enhance cholinergic signaling, leading to various physiological effects. Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cholinesterase activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride vary with different dosages in animal models. At low doses, the compound can enhance cholinergic signaling without causing significant adverse effects . At higher doses, it can lead to toxic effects, including muscle weakness, respiratory distress, and convulsions . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. These metabolic pathways can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported to different compartments, including the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects.
Subcellular Localization
The subcellular localization of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is crucial for its activity and function. The compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, it may be directed to the synaptic vesicles in neurons, where it can modulate neurotransmitter release. Additionally, its localization within the nucleus can influence gene expression by interacting with transcriptional machinery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information. Alternatively, the stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for 8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride are not widely documented.
化学反应分析
Types of Reactions
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom at the 8th position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bicyclic amines .
相似化合物的比较
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound has a similar bicyclic structure but with an oxygen atom instead of a fluorine atom.
3-Azabicyclo[3.2.1]octane derivatives: Various derivatives of 3-azabicyclo[3.2.1]octane exist, differing in the substituents attached to the bicyclic scaffold.
Uniqueness
8-Fluoro-3-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of the fluorine atom at the 8th position, which imparts distinct chemical and biological properties compared to other similar compounds. This fluorine substitution can enhance the compound’s stability, binding affinity, and selectivity in various applications .
属性
IUPAC Name |
8-fluoro-3-azabicyclo[3.2.1]octane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN.ClH/c8-7-5-1-2-6(7)4-9-3-5;/h5-7,9H,1-4H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCBWFGHBQWSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC1C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(acetylsulfamoyl)phenyl]acetamide](/img/structure/B1149316.png)

